Benzene, 1-methyl-2-(2-phenylethyl)-
Description
Overview of Bibenzyl Derivatives in Chemical Sciences
Bibenzyl derivatives are a class of organic compounds characterized by a 1,2-diphenylethane (B90400) core structure. This structural motif is found in a variety of natural products, particularly in plants and bryophytes. These compounds have garnered significant attention in the chemical sciences due to their diverse and potent biological activities, including neuroprotective, antioxidant, anti-inflammatory, and cytotoxic effects. The specific arrangement and nature of substituents on the two aromatic rings play a crucial role in determining the biological efficacy and mechanism of action of these molecules. The study of bibenzyl derivatives, therefore, provides a rich field for medicinal chemistry and drug discovery, as researchers aim to understand and harness their therapeutic potential.
Rationale for Academic Investigation of Benzene (B151609), 1-methyl-2-(2-phenylethyl)-
Key rationales for its study include:
Comparative Studies: Its isomeric purity allows for direct comparison with its structural isomers, such as Benzene, 1-methyl-3-(2-phenylethyl)- and Benzene, 1-methyl-4-(2-phenylethyl)-. Such comparative studies are essential for elucidating how the ortho, meta, and para positioning of the phenylethyl group on the toluene (B28343) ring influences electronic distribution, steric hindrance, and ultimately, biological activity.
Synthetic Methodology: The synthesis of this specific isomer provides a practical challenge and a means to explore the regioselectivity of alkylation reactions on substituted aromatic rings. Understanding the factors that favor the formation of the ortho-substituted product over other isomers is of fundamental importance in synthetic organic chemistry.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of Benzene, 1-methyl-2-(2-phenylethyl)- and assessing the impact on its biological or physical properties, researchers can develop a clearer understanding of the pharmacophore of bibenzyl derivatives. This knowledge is invaluable for the rational design of new compounds with enhanced or specific activities.
Historical Context of Related Alkylated Aromatic Compounds in Synthetic and Mechanistic Chemistry
The synthesis of alkylated aromatic compounds like Benzene, 1-methyl-2-(2-phenylethyl)- is deeply rooted in the history of organic chemistry, particularly in the development of electrophilic aromatic substitution reactions. The seminal work of Charles Friedel and James Crafts in 1877 on the aluminum chloride-catalyzed alkylation of aromatic rings, now known as the Friedel-Crafts reaction, laid the foundation for the construction of carbon-carbon bonds to aromatic systems. youtube.comnih.gov
This reaction and its subsequent modifications have been central to the synthesis of a vast array of alkylated benzenes, toluenes, and other aromatic hydrocarbons. The mechanism of the Friedel-Crafts alkylation involves the generation of a carbocation or a polarized complex, which then acts as an electrophile and attacks the electron-rich aromatic ring. nih.gov
A significant challenge in the Friedel-Crafts alkylation of substituted benzenes, such as toluene, is controlling the regioselectivity of the substitution. The methyl group of toluene is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho or para to the methyl group. However, achieving high selectivity for the ortho product, as in the case of Benzene, 1-methyl-2-(2-phenylethyl)-, can be challenging due to steric hindrance and the electronic preference for the para position. The study of such reactions has been instrumental in advancing our understanding of steric and electronic effects in electrophilic aromatic substitution.
Interdisciplinary Relevance in Fundamental Chemical Research
The study of Benzene, 1-methyl-2-(2-phenylethyl)- and related bibenzyl derivatives extends beyond synthetic and medicinal chemistry, finding relevance in several interdisciplinary areas of fundamental chemical research:
Computational Chemistry: The relatively simple structure of this compound makes it an excellent candidate for computational modeling. Theoretical studies can be employed to predict its conformational preferences, electronic properties, and spectroscopic signatures, providing a valuable comparison with experimental data.
Materials Science: Alkylated aromatic compounds can serve as building blocks or precursors for more complex organic materials. The physical properties of these molecules, such as their boiling point, melting point, and solubility, can influence the properties of the resulting materials.
Analytical Chemistry: The development of analytical methods to separate and identify isomers of phenylethyl toluene is crucial for quality control in synthesis and for the analysis of complex mixtures. Techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are essential tools in this regard.
Below is a data table summarizing some of the key physicochemical properties of Benzene, 1-methyl-2-(2-phenylethyl)-.
| Property | Value |
| Molecular Formula | C15H16 |
| Molecular Weight | 196.29 g/mol |
| CAS Number | 34403-05-9 |
| IUPAC Name | 1-methyl-2-(2-phenylethyl)benzene |
| Synonyms | o-(2-Phenylethyl)toluene |
Structure
2D Structure
3D Structure
Properties
CAS No. |
34403-05-9 |
|---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-methyl-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C15H16/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
InChI Key |
XAXBPEWTYULUOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Benzene, 1 Methyl 2 2 Phenylethyl and Its Structural Analogues
Established Classical Coupling Reactions for Bibenzyl Frameworks
Classical methods for constructing the bibenzyl skeleton have long been the cornerstone of organic synthesis, providing reliable pathways to form the requisite aryl-alkyl and alkyl-alkyl carbon-carbon bonds.
Friedel-Crafts Alkylation Approaches for Aryl-Alkyl C-C Bond Formation
The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to an aromatic ring. acgpubs.org In the context of synthesizing Benzene (B151609), 1-methyl-2-(2-phenylethyl)-, this reaction would involve the alkylation of toluene (B28343) with a suitable 2-phenylethyl electrophile. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the alkylating agent. acgpubs.org
For instance, the reaction of toluene with 2-phenylethyl chloride in the presence of AlCl₃ would generate a carbocation or a related polarized complex that then undergoes electrophilic aromatic substitution onto the toluene ring. A significant challenge in Friedel-Crafts alkylation is controlling regioselectivity. nih.gov Since the methyl group of toluene is an ortho-, para-director, the reaction is expected to yield a mixture of isomers, including the desired ortho-substituted product, Benzene, 1-methyl-2-(2-phenylethyl)-, and the para-substituted isomer, 1-methyl-4-(2-phenylethyl)benzene. nih.govacs.org Reaction conditions, particularly temperature, can influence the isomer distribution. nih.gov
More recent developments have explored heterogeneous catalysts to improve recyclability and reduce waste. For example, ZnCl₂ supported on silica (B1680970) has been used for the benzylation of toluene with benzyl (B1604629) chloride, achieving quantitative conversion and yielding a mixture of ortho and para products. sioc-journal.cn While this involves a benzylating agent rather than a phenylethylating agent, the principle remains a key strategy for forming the aryl-alkyl bond central to the bibenzyl structure.
| Catalyst | Alkylating Agent | Arene | Key Findings |
| AlCl₃ | 2-Phenylethyl Chloride | Toluene | Standard Lewis acid catalyst; produces a mixture of ortho and para isomers. nih.govacs.org |
| ZnCl₂/SiO₂ | Benzyl Chloride | Toluene | Heterogeneous catalyst, allows for easier separation; gives quantitative conversion. sioc-journal.cn |
| H₂SO₄, HF, BF₃ | Various Alkyl Halides | Benzene | Traditional strong acid catalysts for benzylation reactions. organic-chemistry.org |
Reductive Homocoupling and Cross-Coupling Strategies for Bibenzyl Synthesis
Reductive coupling of benzyl halides is a direct and effective method for synthesizing symmetrical bibenzyls (1,2-diphenylethane). This strategy involves the formation of a C(sp³)-C(sp³) bond by coupling two benzyl-type molecules. A variety of transition metals and metal complexes, including vanadium, titanium, copper, nickel, chromium, zinc, and iron, have been employed for this transformation. rsc.org
A facile and practical example is the reductive homocoupling of benzyl halides using metallic iron powder with a catalytic amount of a cuprous salt (e.g., CuCl) in an aqueous medium. rsc.orgrsc.org This method is advantageous as it avoids sensitive, anhydrous organic solvents and can proceed in air. For instance, the reaction of benzyl bromide with iron powder and CuCl at 80-90°C in water can produce bibenzyl in good yields. rsc.orgrsc.org The presence of the cuprous salt significantly promotes the reaction, with yields increasing from under 20% to over 80% in some cases. rsc.org
This approach provides a straightforward route to the parent bibenzyl framework and can be applied to substituted benzyl halides to generate symmetrically substituted analogues.
| Reagents | Substrate | Product Yield | Notes |
| Fe powder, cat. CuCl, H₂O | Benzyl Bromide | 81% | Reaction proceeds in aqueous media, avoiding anhydrous solvents. rsc.org |
| Fe powder, cat. CuCl, H₂O | Benzyl Chloride | 73% | Demonstrates applicability to less reactive benzyl chlorides. rsc.org |
| Zn-NiCl₂·6H₂O | Stilbene (B7821643) | 74.1% | An alternative route via reduction of the corresponding stilbene. semanticscholar.org |
Palladium-Catalyzed Coupling Reactions of Aryl Halides and Organometallics
For the synthesis of unsymmetrical bibenzyls like Benzene, 1-methyl-2-(2-phenylethyl)-, palladium-catalyzed cross-coupling reactions are exceptionally powerful. The Suzuki-Miyaura and Negishi couplings are prominent examples. acs.orgnih.gov
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. beilstein-journals.org To synthesize the target molecule, one could couple 2-methylphenylboronic acid with (2-bromoethyl)benzene (B7723623) or, alternatively, benzylboronic acid with 2-bromotoluene, although the latter involves an sp³-hybridized boron reagent which can be more challenging. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst has become routine to improve reaction efficiency, especially for less reactive substrates like aryl chlorides. beilstein-journals.orgbuchler-gmbh.com
The Negishi coupling utilizes an organozinc reagent, which is generally more reactive than its organoboron counterpart. nih.govnih.gov The synthesis could be achieved by coupling a benzylzinc halide (e.g., 2-methylbenzylzinc bromide) with an aryl halide (e.g., bromoethane), or an arylzinc halide with a benzyl halide. nih.govresearchgate.net These reactions are known for their high chemo- and regioselectivity, offering a reliable route to unsymmetrical diarylmethanes and bibenzyls. acs.org The development of specialized ligands, such as biaryldialkylphosphines (e.g., CPhos), has enabled the efficient coupling of even secondary alkylzinc halides with a wide range of aryl bromides and chlorides. nih.gov
Development of Novel Catalytic Systems for C-C Bond Construction
Recent research has focused on developing more efficient, sustainable, and versatile catalytic systems for the synthesis of bibenzyl derivatives, moving beyond classical stoichiometric reagents and traditional catalysts.
Transition Metal-Mediated Coupling Reactions
While palladium remains a dominant metal in cross-coupling, innovative systems using other transition metals or novel catalytic cycles have emerged.
A cooperative catalysis system combining zirconocene (B1252598) and photoredox catalysis has been developed for the reductive homocoupling of abundant and stable benzyl chlorides. This method operates under mild conditions using visible light and effectively cleaves the strong C-Cl bond via a halogen atom transfer (XAT) mechanism facilitated by the zirconocene complex. This dual catalytic system is tolerant of a broad range of functional groups, enabling the synthesis of complex, naturally occurring bibenzyls.
Iron-catalyzed cross-electrophile coupling represents another significant advancement. A novel method couples benzyl halides with disulfides to form thioethers, but the underlying principle of using an earth-abundant metal like iron for coupling two electrophiles is noteworthy. Such developments pave the way for more sustainable C-C bond-forming reactions, avoiding precious metals and harsh reagents.
| Catalytic System | Reaction Type | Substrates | Key Advantage |
| Zirconocene / Photoredox | Reductive Homocoupling | Benzyl Chlorides | Utilizes stable and abundant chlorides under mild, visible-light conditions. |
| Palladium / CPhos ligand | Negishi Cross-Coupling | Secondary Alkylzinc Halides + Aryl Halides | High selectivity and efficiency for sterically demanding couplings. nih.gov |
| Iron Pentacarbonyl | Cross-Electrophile Coupling | Benzyl Halides + Disulfides | Reductant-free coupling using an earth-abundant metal. |
Organocatalytic Methods for Bibenzyl Derivative Synthesis
Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for C-C bond formation, often providing high enantioselectivity. While direct organocatalytic synthesis of bibenzyls is an emerging area, the principles have been established through asymmetric Friedel-Crafts reactions.
Strong and confined Brønsted acid organocatalysts , such as chiral phosphoric acids or imidodiphosphorimidates, have been successfully used to catalyze the asymmetric Friedel-Crafts reaction between arenes and various electrophiles. rsc.org These catalysts function by activating the electrophile through hydrogen bonding, bringing it into close proximity with the arene nucleophile within a chiral environment. This allows for highly regio- and stereoselective C-C bond formation. Although often applied to activated heteroarenes like indoles and pyrroles, recent advancements have enabled the use of less reactive arenes, including simple alkylbenzenes. rsc.org
For example, a chiral phosphoric acid can catalyze the reaction of toluene with an electrophile to install a new chiral center at the benzylic position, which is a key step in constructing chiral bibenzyl analogues. Similarly, Cinchona alkaloid-based organocatalysts (e.g., quinine-squaramide) are widely used to establish benzylic chiral centers in Friedel-Crafts type Michael additions, offering an economical and environmentally friendly approach. These methods represent the frontier of catalytic synthesis for constructing complex, enantioenriched bibenzyl-like structures without relying on transition metals.
Photocatalytic and Electrocatalytic Synthetic Pathways
The synthesis of bibenzyl derivatives through photocatalytic means represents a significant advancement, leveraging visible light to promote reactions under mild conditions. One notable method involves the 1,5-hydrogen atom transfer (HAT)/radical coupling of N-fluorocarboxamides. This approach allows for the construction of the bibenzyl scaffold through the formation of a C(sp³)–C(sp³) bond, a challenging yet crucial transformation in organic synthesis.
In these reactions, a photocatalyst, upon absorbing light, initiates a radical process. For instance, N-fluorocarboxamides can be used to generate carbon-centered radicals that subsequently couple to form the desired bibenzyl structure. These reactions are often characterized by their high functional group tolerance and mild conditions, avoiding the harsh reagents and high temperatures associated with traditional cross-coupling methods.
Below is a table summarizing representative photocatalytic systems for the synthesis of bibenzyl derivatives.
| Catalyst System | Reactants | Reaction Type | Key Features |
| Visible-Light Photocatalyst | N-Fluorocarboxamides | 1,5-HAT/Radical Coupling | Mild conditions, C(sp³)–H functionalization |
| Iridium-based photocatalyst | Sulfur ylides, 1,3-dienes, H₂O | 1,2-hydroxyacylmethylation | High regioselectivity, broad substrate scope. chemrxiv.org |
| Chiral oxazoborolidine-AlBr₃ complex | Cyclic enones, olefins | [2+2] photocycloaddition | Visible-light-induced, high enantioselectivity. nih.gov |
This table is generated based on data from synthetic methodologies that can be conceptually applied to bibenzyl synthesis.
Stereoselective and Regioselective Synthesis of Substituted Bibenzyls
Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of complex organic molecules like substituted bibenzyls. The specific arrangement of atoms can dramatically influence the biological activity and physical properties of the compound.
Enantioselective Approaches to Chiral Bibenzyl Compounds
The synthesis of chiral molecules, such as bibenzyls with stereogenic centers, in an enantiomerically pure form is a central goal of modern organic chemistry. researchgate.net Enantioselective synthesis is critical in drug discovery, where different enantiomers can have vastly different pharmacological effects. researchgate.net Methodologies for achieving enantioselectivity often rely on asymmetric catalysis, employing chiral catalysts to guide the reaction towards the formation of one enantiomer over the other. researchgate.net
For bibenzyl-type structures, enantioselective methods can be applied to reactions that form the chiral centers, such as asymmetric hydrogenation of a stilbene precursor or stereospecific cross-coupling reactions. The use of chiral ligands with metal catalysts, such as rhodium or palladium, is a common strategy. These ligands create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.
Diastereoselective Control in Bibenzyl Scaffold Construction
When a molecule contains multiple stereocenters, not only is enantioselectivity important, but so is the relative arrangement of these centers, known as diastereoselectivity. For a 1,2-diarylethane scaffold, two adjacent stereocenters can exist as either syn (erythro) or anti (threo) diastereomers. Controlling this outcome is a significant synthetic challenge.
One approach to diastereoselective synthesis involves the stereospecific opening of cyclic precursors. For example, the selective ring-opening of cis-2,4,5-triarylimidazoline can yield erythro-1,2-diamino-1,2-diarylethane derivatives. mdpi.com These products can then, under specific conditions with strong bases, be isomerized to the corresponding threo derivatives. mdpi.com This strategy allows for the selective formation of a specific diastereomer. Another powerful technique is the diastereoselective desymmetrization of symmetric starting materials, such as substituted 1,4-cyclohexadienes, which can introduce multiple stereocenters with high control. mdpi.com
Directing Group Strategies for Ortho-Substitution Patterns
To synthesize a specifically substituted bibenzyl like Benzene, 1-methyl-2-(2-phenylethyl)-, controlling the position of substituents on the aromatic rings is crucial. The "ortho" (1,2) substitution pattern is achieved through regioselective reactions, often guided by a directing group. scielo.br Directing groups are functional groups that temporarily coordinate to a metal catalyst, positioning it to activate a specific C-H bond, typically in the ortho position. researchgate.net
This strategy is widely used in transition-metal-catalyzed C-H functionalization. researchgate.net A variety of functional groups can act as directing groups, including amides, esters, and pyridyl groups. After the desired ortho-functionalization is complete, the directing group can often be removed or converted into another functional group. This approach provides a powerful tool for the precise construction of complex, multi-substituted aromatic compounds. For instance, substituents like hydroxyl groups, ethers, amines, and alkyl groups are known as "ortho-, para- directors" in electrophilic aromatic substitution, guiding incoming electrophiles to these positions. scielo.br In contrast, meta-directors include nitriles and carbonyl compounds. scielo.br
The table below lists common directing groups used to achieve ortho-arylation.
| Directing Group | Catalyst System | Reaction Type | Ref. |
| Amine (via transient acetal) | Pd-catalyst | C(sp²)-H Activation | chemrxiv.org |
| Aldehyde | Rh-catalyst | C-H Functionalization | researchgate.net |
| Pyrazole / 1,2,3-Triazole | sBu₂Mg | ortho-Magnesiation | acs.org |
| Oxazoline | sBu₂Mg | ortho,ortho'-Magnesiation | acs.org |
This table provides examples of directing groups and their applications in achieving ortho-substitution.
Green Chemistry Principles in Bibenzyl Synthesis Research
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. researchgate.net This involves minimizing waste, avoiding hazardous substances, improving energy efficiency, and using renewable resources. researchgate.net
Solvent-Free Reaction Conditions and Sustainable Media
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. researchgate.net Research into the synthesis of bibenzyls has explored alternative reaction media and solvent-free conditions.
One successful approach is the use of water as a reaction solvent. A facile synthesis of bibenzyl derivatives has been demonstrated through the reductive homocoupling of benzyl halides using metallic iron powder in an aqueous medium. This method avoids the need for organic solvents and utilizes inexpensive and environmentally friendly reagents.
Another green strategy is performing reactions under solvent-free conditions, often with mechanical grinding or heating. researchgate.net For example, a practical and environmentally benign synthesis of bibenzyl derivatives involves the C(sp³)–H activation of methyl arenes using K₂S₂O₈ under metal-free and solvent-free conditions. mdpi.com This method boasts excellent atom economy and avoids the use of both toxic metal catalysts and organic solvents. mdpi.com Biocatalysis, using enzymes to perform chemical transformations, also offers a sustainable route, operating under mild conditions, often in aqueous media, with high selectivity.
The following table compares traditional and green synthetic approaches for bibenzyl synthesis.
| Approach | Conditions | Solvents | Key Advantages |
| Traditional | Often high temperatures, harsh reagents | Organic solvents (e.g., Toluene, THF) | Well-established, versatile |
| Green (Aqueous) | Mild temperatures, metallic iron | Water | Environmentally benign, safe, low cost. |
| Green (Solvent-Free) | Metal-free, K₂S₂O₈ oxidant | None | High atom economy, reduced waste. mdpi.com |
| Green (Biocatalysis) | Ambient temperature and pressure | Aqueous media | High selectivity, renewable catalysts, low energy use. |
This table compares different synthetic paradigms for the production of bibenzyls.
Atom Economy and Reaction Efficiency in Synthetic Design
Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. jocpr.comwikipedia.org An ideal reaction would have 100% atom economy, meaning all atoms from the starting materials are found in the final product, with no atoms wasted as byproducts. libretexts.org This concept is crucial in designing sustainable synthetic routes for bibenzyl structures.
Addition reactions are prime examples of atom-efficient processes. buecher.de For instance, the synthesis of a bibenzyl structure through the hydrogenation of a corresponding stilbene derivative is a 100% atom-economical step, as all atoms of the hydrogen molecule are incorporated into the final product.
The following table provides a comparative analysis of different synthetic approaches to bibenzyl derivatives, highlighting the superiority of modern catalytic methods in terms of atom economy.
| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy | Key Features |
| Wurtz Reaction | 2 Ar-CH₂-X + 2 Na | Ar-CH₂-CH₂-Ar | 2 NaX | Low | Stoichiometric use of metal, formation of significant salt waste. |
| Suzuki Coupling | Ar-CH₂-X + Ar'-B(OH)₂ | Ar-CH₂-Ar' | X-B(OH)₂ + Base-H-X | Moderate to High | Catalytic use of palladium, milder conditions, but boron waste is generated. |
| Heck Reaction | Ar-X + H₂C=CH-Ar' | Ar-CH=CH-Ar' | Base-H-X | Moderate to High | Catalytic palladium use, forms stilbene intermediate for hydrogenation. |
| Hydrogenation | Ar-CH=CH-Ar' + H₂ | Ar-CH₂-CH₂-Ar | None | 100% | Addition reaction, highly atom-economical, often follows a less economical C-C bond formation step. |
This table is illustrative and specific values depend on the exact substrates and reagents used.
Reaction mass efficiency (RME) is another critical metric that provides a more holistic view of a process's greenness by considering the masses of all materials used, including solvents, reagents, and catalysts, relative to the mass of the desired product. buecher.de While a reaction may have a high atom economy, its RME can be low if it requires large volumes of solvents or complex workup procedures. Therefore, the design of truly efficient syntheses for compounds like Benzene, 1-methyl-2-(2-phenylethyl)- must optimize both atom economy and reaction mass efficiency.
Biocatalytic Transformations for Bibenzyl Derivatives
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in green chemistry, offering mild reaction conditions, high selectivity, and reduced environmental impact. nih.gov In the context of bibenzyl derivatives, enzymes provide elegant solutions for constructing and modifying these complex molecules.
The biosynthesis of the bibenzyl scaffold in plants is a key example of enzymatic efficiency. nih.gov Bibenzyl synthase (BBS), a type III polyketide synthase, catalyzes the condensation of a phenylpropionyl-CoA starter unit with three molecules of malonyl-CoA to form the characteristic C6-C2-C6 backbone. nih.gov This process occurs with remarkable precision and efficiency in an aqueous environment at ambient temperature and pressure.
Researchers are harnessing the power of these natural catalysts and engineering them for specific synthetic applications. For example, bibenzyl synthases from various plant sources have been identified and characterized, opening the door to their use in cell-free systems or microbial hosts for the production of diverse bibenzyls. nih.gov
Furthermore, other enzymes can be used for the targeted modification of the bibenzyl core. For example, O-methyltransferases (OMTs) can selectively add methyl groups to hydroxylated bibenzyls, and glycosyltransferases (UGTs) can attach sugar moieties. nih.gov This enzymatic approach allows for the creation of a wide array of structural analogues of Benzene, 1-methyl-2-(2-phenylethyl)- with high chemo-, regio-, and stereoselectivity, which is often challenging to achieve with traditional chemical methods.
The table below summarizes some enzymatic transformations relevant to the synthesis of bibenzyl derivatives.
| Enzyme Class | Enzyme Example | Transformation | Substrates | Products | Advantages |
| Polyketide Synthase | Bibenzyl Synthase (BBS) | C-C bond formation, scaffold synthesis | Phenylpropionyl-CoA, Malonyl-CoA | Dihydro-resveratrol and other bibenzyl cores | High selectivity, mild conditions, direct formation of bibenzyl backbone. nih.gov |
| Oxidoreductase | Laccase | Oxidative coupling | Phenolic bibenzyls | Dimeric bibenzyl derivatives | Green oxidant (O₂), formation of complex structures. |
| Transferase | O-Methyltransferase (OMT) | Methylation | Hydroxylated bibenzyls, S-adenosyl methionine | Methoxy-bibenzyls | High regioselectivity in methylation patterns. nih.gov |
| Hydrolase | Lipase | Esterification/Transesterification | Bibenzyl alcohols, acyl donors | Bibenzyl esters | Mild conditions, high yield for specific esters. nih.gov |
The integration of biocatalytic steps into synthetic routes for bibenzyl derivatives not only aligns with the principles of green chemistry but also provides access to novel structures with potentially valuable biological activities. As protein engineering and process optimization techniques continue to advance, the role of biocatalysis in the synthesis of compounds like Benzene, 1-methyl-2-(2-phenylethyl)- is set to expand significantly. dovepress.com
Mechanistic Investigations of Reactions Involving Benzene, 1 Methyl 2 2 Phenylethyl
Radical Reaction Dynamics and Intermediates
Computational Modeling of Radical Reaction Kinetics
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the kinetics and mechanisms of radical reactions involving aromatic compounds like Benzene (B151609), 1-methyl-2-(2-phenylethyl)-. researchgate.netnih.gov These studies provide insights into reaction pathways, transition states, and rate constants that are often difficult to measure experimentally. researchgate.net
Research on related structures, such as the benzyl (B1604629) radical, has utilized DFT calculations at the B3LYP/6-31G level to analyze vibrational frequencies and molecular structures, showing good agreement with experimental data. idpublications.org For more complex reactions, such as hydrogen abstraction by radicals, various DFT functionals are benchmarked against high-level ab initio calculations to ensure accuracy. beilstein-journals.org For instance, studies on the reaction of benzyl alcohol with NO3 radicals employed the M06-2X and MPW1K methods to show that H-abstraction from the methyl group is the most favorable pathway. researchgate.net
The kinetics of radical formation and reaction are critical. Computational studies on the recombination of benzyl and propargyl radicals have used quantum chemical and RRKM/master-equation calculations to build quantitative kinetic mechanisms. mit.edu Similarly, intramolecular radical additions to substituted anilines have been modeled using the PW6B95-D3 functional, highlighting the importance of polar effects and London dispersion corrections in obtaining accurate theoretical data. beilstein-journals.org These computational approaches are essential for understanding the complex radical reactions that bibenzyl derivatives can undergo.
| DFT Functional | Typical Application in Radical Reactions | General Performance Notes |
|---|---|---|
| B3LYP | Geometry optimization, vibrational frequencies of radical species. idpublications.org | Widely used and often provides a good balance of accuracy and computational cost for structural properties. idpublications.org |
| M06-2X | Kinetics and thermochemistry of hydrogen abstraction reactions. researchgate.net | Generally performs well for main-group thermochemistry and kinetics, including barrier heights. researchgate.net |
| MPW1K | Studying reaction mechanisms, particularly hydrogen abstraction. researchgate.net | Specifically parameterized for kinetics, often providing good estimates of reaction barriers. researchgate.net |
| PW6B95-D3 | Intramolecular radical addition reactions, including dispersion effects. beilstein-journals.org | Provides accurate free activation barriers, especially when dispersion corrections are important. beilstein-journals.org |
Photochemical Transformation Mechanisms
The absorption of ultraviolet light can induce a variety of transformations in bibenzyl derivatives. These reactions are initiated by the formation of an electronically excited state, which possesses significantly different reactivity compared to the ground state. youtube.com This altered reactivity opens pathways to unique products through processes such as electron transfer, cyclization, rearrangement, and adduct formation. publish.csiro.au
Upon photoexcitation, bibenzyl and its derivatives can engage in single electron transfer (SET) with suitable electron acceptors. youtube.comrsc.org This process involves the transfer of an electron from the excited bibenzyl molecule to an acceptor, resulting in the formation of a bibenzyl radical cation and an acceptor radical anion. youtube.comrsc.org The fate of the bibenzyl radical cation is central to the subsequent chemical transformations.
Studies have shown that in the presence of aromatic nitriles or tetranitromethane, the photochemical reaction of bibenzyl proceeds via SET. rsc.org The resulting radical cation can then undergo fragmentation through either C-H or C-C bond cleavage. rsc.org This fragmentation leads to the formation of reactive intermediates that can participate in further reactions, such as the alkylation of the nitrile acceptor. rsc.org The efficiency and pathway of these photoinduced electron transfer processes are influenced by the specific substituents on the bibenzyl core. nih.gov
Photoexcitation can provide the energy required to overcome the activation barriers for pericyclic reactions, such as electrocyclization, and various molecular rearrangements. rsc.org A classic photochemical reaction for bibenzyl derivatives is the oxidative photocyclization to form a phenanthrene (B1679779) core. This reaction proceeds through an intermediate stilbene (B7821643) derivative, which is formed by photochemical dehydrogenation. The stilbene intermediate then undergoes a 6π-electrocyclization upon further irradiation, followed by oxidation to yield the aromatic phenanthrene structure.
Another important class of photochemical reactions available to molecules with the appropriate structure is the di-π-methane rearrangement. wikipedia.org This reaction occurs in compounds containing two π-systems separated by a sp3-hybridized carbon atom, a motif present in allyl-substituted arenes which are structurally related to Benzene, 1-methyl-2-(2-phenylethyl)-. wikipedia.org This rearrangement proceeds through a diradical intermediate to form an aryl-substituted cyclopropane. wikipedia.org The efficiency of these photorearrangements can be quite high, with quantum yields reported in the range of 0.34–0.49 for some diarylethenes, and can be influenced by the presence of electron-donating groups on the aromatic rings. researchgate.net
Electronically excited benzene derivatives can undergo cycloaddition reactions with alkenes to form a variety of adducts. publish.csiro.au Depending on the substitution pattern and reaction conditions, ortho ([2π+2π]), meta ([2π+3π]), and para ([2π+4π]) cycloadditions are possible. publish.csiro.auacs.org For substituted benzenes like toluene (B28343), photochemical reactions with certain alkenes can lead to the formation of specific regioisomeric adducts. rsc.org
In the case of Benzene, 1-methyl-2-(2-phenylethyl)-, the substituted benzene ring can act as the chromophore. Upon irradiation, it could potentially react with an external alkene. Studies on the photocycloaddition of benzene and toluene to various olefins have shown that methyl substituents can induce significant orientational specificity in the 1,3-addition (meta-cycloaddition) process. acs.org For example, the photochemical reaction of toluene with t-butylamine results in an arene-amine 1:1 adduct. rsc.org These reactions provide a pathway for forming complex polycyclic structures from simple aromatic precursors. publish.csiro.au
Acid- or Base-Catalyzed Reaction Studies
The reactivity of Benzene, 1-methyl-2-(2-phenylethyl)- can be significantly altered in the presence of strong acids or bases. These catalysts can interact with the molecule to generate reactive intermediates, such as carbocations or carbanions, which then undergo further transformations.
In the presence of a superacid, such as trifluoromethanesulfonic acid (CF3SO3H), the aromatic rings of the bibenzyl structure can be protonated. beilstein-journals.org This protonation generates an arenium ion (or sigma complex), a highly electrophilic intermediate. beilstein-journals.org Such intermediates are key in Friedel-Crafts-type reactions, and their formation can facilitate intramolecular cyclization or isomerization reactions. researchgate.net For 1,1-diarylethanes, acid catalysis is a known method to promote isomerization and other rearrangements. documentsdelivered.comacs.orgacs.org
Conversely, in the presence of a very strong base (e.g., an organolithium reagent), a proton can be abstracted from one of the activated C-H bonds of the molecule. The most likely sites for deprotonation are the benzylic positions of the ethyl bridge or the methyl group attached to the benzene ring, as the resulting carbanions are stabilized by resonance with the aromatic ring. siue.edu The formation of these carbanions, or enolates if a carbonyl group were present, converts the molecule into a potent nucleophile. uobabylon.edu.iq This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides or carbonyl compounds, in C-C bond-forming reactions. uobabylon.edu.iquomustansiriyah.edu.iq The generation of carbanions is a fundamental strategy in organic synthesis for building more complex molecular architectures. siue.edu
Carbocation and Carbanion Intermediates in Bibenzyl Chemistry
Ionic intermediates are central to many transformations of bibenzyl structures. The formation and stability of both carbocations and carbanions on the bibenzyl core have been inferred from a variety of reactions, including solvolysis and base-catalyzed rearrangements.
Carbocations:
Carbocations in bibenzyl systems are typically formed through heterolytic cleavage of a bond between a carbon on the ethyl bridge and a leaving group, often in the context of solvolysis or electrophilic addition reactions. The stability of these carbocations is a critical factor determining reaction pathways. A cation on the ethyl bridge, such as the 1,2-diphenylethyl cation, is a secondary carbocation but benefits from significant stabilization through resonance with an adjacent phenyl ring, a feature characteristic of benzylic cations. youtube.com
The stability order for carbocations generally follows the trend: tertiary > secondary > primary. However, benzylic and allylic carbocations are notably more stable than simple alkyl carbocations due to charge delocalization via the π-system. youtube.com
In reactions involving bibenzyl derivatives, the potential for carbocation rearrangement is a key mechanistic consideration. libretexts.orgkhanacademy.org If a less stable carbocation can rearrange to a more stable one via a 1,2-hydride or 1,2-alkyl shift, this pathway is often favored. libretexts.orglibretexts.org For instance, a carbocation at the C2 position of a substituted 1,2-diphenylethane (B90400) derivative could potentially rearrange if it leads to a more stabilized cationic center.
The solvolysis of related systems, such as 1-phenylethyl chloride, provides insight into the behavior of these intermediates. The reaction proceeds through an SN1 mechanism, involving a carbocation intermediate, and the rates are highly dependent on the solvent and the electronic nature of any ring substituents. oup.comoup.com
| Substituent (para-) | Relative Rate (k/k₀) | Intermediate Stability |
|---|---|---|
| -OCH₃ | ~1000 | High (stabilized by resonance) |
| -CH₃ | ~25 | Moderate (stabilized by induction/hyperconjugation) |
| -H | 1 | Baseline |
| -Cl | ~0.3 | Low (destabilized by induction) |
| -NO₂ | ~1 x 10⁻⁴ | Very Low (strongly destabilized) |
Carbanions:
Carbanions are formed by the removal of a proton, typically from the ethyl bridge, using a strong base. The acidity of the benzylic protons on the bibenzyl core is significantly higher than that of simple alkanes. This is because the resulting carbanion is stabilized by delocalization of the negative charge into the adjacent aromatic ring. rsc.org
The geometry of simple carbanions is typically pyramidal (sp³ hybridized). However, when the negative charge can be delocalized by resonance, as in a benzylic carbanion, the carbon atom adopts a more planar, sp²-like geometry to maximize p-orbital overlap with the aromatic π-system. stackexchange.com Studies on deprotonated benzyl ethers in the gas phase show that carbanion rearrangements, such as the Wittig rearrangement, can occur. rsc.org
Nucleophilic and Electrophilic Substitution Mechanisms on the Bibenzyl Core
Nucleophilic Substitution:
Nucleophilic substitution reactions on the bibenzyl core primarily occur at the ethyl bridge, provided a suitable leaving group is present. These reactions can proceed via either an SN1 or SN2 mechanism, depending on the substrate, nucleophile, solvent, and reaction conditions. rsc.orgrsc.org
SN1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate. It is favored for substrates that can form stable carbocations (e.g., secondary benzylic systems) and in the presence of polar, protic solvents.
SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks as the leaving group departs. It is favored for primary substrates and is sensitive to steric hindrance.
For a substrate like 1-chloro-1,2-diphenylethane, an analogue of the bibenzyl core, an SN1 pathway is plausible due to the formation of a resonance-stabilized secondary benzylic carbocation. acs.org
Nucleophilic aromatic substitution (SNAr) directly on the phenyl rings of Benzene, 1-methyl-2-(2-phenylethyl)- is generally unfavorable. This is because the π-electron cloud of the aromatic ring repels incoming nucleophiles, and the molecule lacks the strong electron-withdrawing groups necessary to stabilize the negatively charged Meisenheimer complex intermediate. youtube.com
Electrophilic Substitution:
Electrophilic aromatic substitution (EAS) is a characteristic reaction of the bibenzyl core, where an electrophile replaces a hydrogen atom on one of the aromatic rings. wikipedia.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comyoutube.com
The regiochemical outcome of EAS on Benzene, 1-methyl-2-(2-phenylethyl)- is determined by the directing effects of the substituents on each ring. savemyexams.comlibretexts.org
Tolyl Ring: This ring contains a methyl group (-CH₃) and a 2-phenylethyl group (-CH₂CH₂Ph). Both are alkyl groups, which are electron-donating through induction and hyperconjugation. As such, they are activating groups and direct incoming electrophiles to the ortho and para positions. chemguide.co.uk The substitution will occur at the positions most activated by the combined influence of these two groups, though steric hindrance from the bulky 2-phenylethyl group may disfavor substitution at the adjacent ortho position.
Phenyl Ring: This ring is substituted with a 2-methylbenzyl group (-CH₂-C₆H₄-CH₃). This is also an alkyl-type group, which acts as a weak activator and an ortho, para-director.
Given that both rings are activated, reactions like nitration or Friedel-Crafts acylation can lead to a complex mixture of mono- and di-substituted products. rsc.orgorganic-chemistry.org For example, nitration of bibenzyl itself with nitronium salts can result in significant dinitration. rsc.org The precise product distribution depends on the specific reagents and reaction conditions.
| Isomer | Position of Attack | Typical Yield (%) | Governing Factors |
|---|---|---|---|
| ortho-Nitrotoluene | C2, C6 | ~59% | Electronic activation, statistical factor |
| meta-Nitrotoluene | C3, C5 | ~4% | Electronically disfavored |
| para-Nitrotoluene | C4 | ~37% | Electronic activation, sterically favored |
This data for toluene, which represents one of the rings in the target molecule, illustrates the strong directing effect of an activating alkyl group, leading predominantly to ortho and para substitution products. thecatalyst.orgresearchgate.net A similar regioselectivity would be expected for both rings of Benzene, 1-methyl-2-(2-phenylethyl)-.
Advanced Spectroscopic Characterization Methodologies and Theoretical Interpretation for Benzene, 1 Methyl 2 2 Phenylethyl
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Comprehensive Structural Elucidation
NMR spectroscopy provides the fundamental framework for elucidating the carbon-hydrogen framework of Benzene (B151609), 1-methyl-2-(2-phenylethyl)-. While one-dimensional ¹H and ¹³C NMR provide initial information, a combination of advanced 2D and 3D experiments is crucial for complete and unequivocal assignment of all signals and for understanding the molecule's spatial arrangement.
Two-dimensional NMR experiments are essential for establishing the connectivity and spatial relationships between different atoms within the molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is instrumental in tracing the connectivity within the ethyl bridge and the aromatic spin systems. For Benzene, 1-methyl-2-(2-phenylethyl)-, COSY would reveal a clear correlation between the two methylene (B1212753) groups of the ethyl bridge (-CH₂-CH₂-). It would also show correlations between adjacent protons on the monosubstituted phenyl ring and the ortho-disubstituted tolyl ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is used to assign the ¹³C signals based on the previously assigned ¹H signals. For instance, the protons of the methyl group will show a direct correlation to the methyl carbon, and the protons of the methylene groups will correlate to their respective carbon atoms. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly powerful for piecing together different fragments of the molecule. Key HMBC correlations would include the coupling from the benzylic protons of the ethyl bridge to the carbons of both aromatic rings, and from the methyl protons to the carbons of the tolyl ring, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are bonded. NOESY is crucial for determining the preferred conformation of the molecule. Significant NOE signals would be expected between the benzylic protons of the ethyl bridge and the ortho-protons of the phenyl ring, as well as between the other methylene protons and the ortho-protons and methyl group of the tolyl ring.
A summary of expected key 2D NMR correlations is presented below.
| Proton (¹H) Signal | Expected COSY Correlations | Expected HMBC Correlations (with Carbons) | Expected NOESY Correlations |
| Methyl (CH₃) | Aromatic H on tolyl ring | Aromatic C's of tolyl ring (ipso, ortho) | Methylene H's, Aromatic H on tolyl ring |
| Methylene (Ar-CH₂) | Methylene (Ar-CH₂-CH₂ ) | Aromatic C's of tolyl ring, Methylene C (Ar-CH₂-C H₂), Aromatic C's of phenyl ring | Aromatic H on tolyl ring, Methylene H (Ar-CH₂-CH₂ ), Aromatic H on phenyl ring |
| Methylene (Ar-CH₂-CH₂ ) | Methylene (Ar-CH₂ -CH₂) | Aromatic C's of phenyl ring, Methylene C (Ar-C H₂-CH₂) | Methylene H (Ar-CH₂ -CH₂), Aromatic H on phenyl ring |
| Aromatic H's (tolyl) | Other Aromatic H's (tolyl) | Methyl C, Methylene C, other Aromatic C's (tolyl) | Methyl H, Methylene H's |
| Aromatic H's (phenyl) | Other Aromatic H's (phenyl) | Methylene C's, other Aromatic C's (phenyl) | Methylene H's |
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for predicting NMR chemical shifts. github.io For Benzene, 1-methyl-2-(2-phenylethyl)-, a typical workflow would involve:
A conformational search to identify the lowest energy conformers of the molecule.
Geometry optimization of these conformers using a functional like B3LYP with a basis set such as 6-31G(d). github.io
Calculation of NMR shielding constants for each optimized conformer using a higher level of theory, for example, the WP04 functional with the 6-311++G(2d,p) basis set, often including a solvent model like PCM for chloroform. github.io
Boltzmann averaging of the chemical shifts based on the relative energies of the conformers.
These predicted chemical shifts can then be compared with the experimental data to validate the structural assignment. This method is particularly useful for distinguishing between isomers and for assigning signals in complex regions of the spectrum.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 2.1 - 2.4 | 19 - 22 |
| Methylene (Ar-CH₂) | 2.8 - 3.1 | 35 - 38 |
| Methylene (Ar-CH₂-CH₂ ) | 2.8 - 3.1 | 37 - 40 |
| Aromatic (tolyl) | 7.0 - 7.3 | 125 - 142 |
| Aromatic (phenyl) | 7.1 - 7.4 | 126 - 143 |
Note: The predicted values are estimates based on typical ranges for similar structural motifs.
The ethyl bridge connecting the two aromatic rings in Benzene, 1-methyl-2-(2-phenylethyl)- is flexible, allowing for rotation around the C-C single bonds. This can lead to the existence of multiple conformers that may interconvert on the NMR timescale. Dynamic NMR studies, which involve recording spectra at different temperatures, can provide insight into these conformational exchange processes.
At low temperatures, the rotation may be slow enough to allow for the observation of distinct signals for each conformer. As the temperature is raised, the rate of interconversion increases, leading to broadening of the signals. At a sufficiently high temperature, the rotation becomes fast on the NMR timescale, and sharp, averaged signals are observed. By analyzing the changes in the spectra as a function of temperature, it is possible to determine the energy barriers for conformational exchange.
Mass Spectrometry (MS) Fragmentation Studies for Mechanistic Insight
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For Benzene, 1-methyl-2-(2-phenylethyl)-, which has the molecular formula C₁₅H₁₆, the expected exact mass of the molecular ion [M]⁺• can be calculated. nih.gov
| Molecular Formula | Calculated Exact Mass |
| C₁₅H₁₆ | 196.1252 |
Observing a molecular ion with an m/z value that matches this calculated exact mass to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula. nih.gov
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information. osu.edu For alkylbenzenes, fragmentation is often directed by the formation of stable carbocations.
For Benzene, 1-methyl-2-(2-phenylethyl)-, the most characteristic fragmentation pathway involves cleavage of the benzylic C-C bond of the ethyl bridge. This leads to the formation of a highly stable tropylium (B1234903) ion (C₇H₇⁺) or a substituted tropylium/benzyl (B1604629) cation. youtube.com
Key expected fragmentation pathways include:
Formation of the tropylium ion: Cleavage of the bond between the two methylene groups can lead to the formation of the benzyl cation (C₇H₇⁺), which readily rearranges to the more stable tropylium ion at m/z 91.
Formation of the methyltropylium/xylyl ion: Cleavage of the same C-C bond can also result in the other fragment, the methylphenylethyl cation, which can subsequently lose ethylene (B1197577) to form a methylbenzyl cation (C₈H₉⁺) that rearranges to the methyltropylium ion at m/z 105.
Loss of a methyl radical: A minor fragmentation pathway could involve the loss of a methyl radical from the molecular ion to give an ion at m/z 181.
| m/z | Proposed Fragment Ion Structure | Formula |
| 196 | Molecular Ion [C₁₅H₁₆]⁺• | C₁₅H₁₆ |
| 181 | [M - CH₃]⁺ | C₁₄H₁₃ |
| 105 | Methyltropylium/Xylyl Cation [C₈H₉]⁺ | C₈H₉ |
| 91 | Tropylium Cation [C₇H₇]⁺ | C₇H₇ |
These fragmentation patterns provide a diagnostic fingerprint for the compound, confirming the presence of both the phenylethyl and the methylphenyl moieties.
Computational Fragmentation Prediction and Isomer Differentiation
In mass spectrometry, the fragmentation of Benzene, 1-methyl-2-(2-phenylethyl)- is predicted to follow pathways characteristic of alkylbenzenes. The initial ionization process involves the removal of an electron to form a molecular ion ([M]•+). chemguide.co.uk The fragmentation of this molecular ion is dictated by the stability of the resulting carbocations and neutral radicals.
A primary and highly significant fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, known as benzylic cleavage. For Benzene, 1-methyl-2-(2-phenylethyl)-, this involves the breaking of the C-C bond in the ethane (B1197151) bridge. This cleavage can lead to the formation of a highly stable tropylium ion (or a benzyl cation) at m/z 91. This ion is often the base peak in the mass spectra of compounds containing a benzyl group. youtube.com
Another competing fragmentation pathway involves the cleavage of the C-C bond alpha to the tolyl-substituted ring, which would also result in a stable, substituted tropylium-like ion at m/z 105. The subsequent fragmentation of these primary ions can occur through the loss of neutral molecules like acetylene (B1199291) (C2H2), leading to smaller fragment ions. youtube.com
Computational methods can predict these fragmentation patterns by calculating the energies of the various transition states and product ions. This allows for the construction of a theoretical mass spectrum. Isomer differentiation is also achievable through mass spectrometry. Positional isomers, such as Benzene, 1-methyl-3-(2-phenylethyl)- and Benzene, 1-methyl-4-(2-phenylethyl)-, would likely produce very similar mass spectra due to the formation of common fragment ions like the tropylium ion. However, subtle differences in the relative intensities of fragment ions, particularly at low ionization energies, can be exploited. Advanced techniques like tandem mass spectrometry (MS/MS) can further differentiate isomers by isolating a specific parent ion and analyzing its unique secondary fragmentation pattern.
| m/z Value | Predicted Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 196 | [C15H16]•+ | Molecular Ion (Parent Ion) |
| 105 | [C8H9]+ | Benzylic cleavage, formation of methyltropylium ion |
| 91 | [C7H7]+ | Benzylic cleavage, formation of tropylium ion |
| 77 | [C6H5]+ | Loss of a proton from the benzene molecular ion. docbrown.info |
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Molecular Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure and conformational dynamics of Benzene, 1-methyl-2-(2-phenylethyl)-. These complementary techniques are sensitive to different types of molecular vibrations. researchgate.net
Assignment of Characteristic Vibrational Modes of the Ethane Bridge and Aromatic Rings
The vibrational spectrum of Benzene, 1-methyl-2-(2-phenylethyl)- can be understood by assigning specific absorption bands to the vibrational modes of its constituent parts: the two aromatic rings and the ethane bridge.
Aromatic Ring Modes : The spectra are expected to be dominated by vibrations characteristic of substituted benzene rings. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. docbrown.info The C-C stretching vibrations within the aromatic rings give rise to a set of characteristic bands, often found near 1600, 1580, 1500, and 1450 cm⁻¹. docbrown.info Out-of-plane C-H bending vibrations are also prominent and their exact frequencies are sensitive to the substitution pattern on the ring.
Ethane Bridge and Methyl Group Modes : The aliphatic C-H stretching vibrations of the ethane bridge and the methyl group are expected to cause strong absorptions in the 3000-2850 cm⁻¹ range. docbrown.info Bending vibrations (scissoring and rocking) of the CH₂ groups of the ethane bridge and the CH₃ group will appear in the 1470-1370 cm⁻¹ region. docbrown.info
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Molecular Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Rings |
| Aliphatic C-H Stretch | 3000 - 2850 | Ethane Bridge, Methyl Group |
| Aromatic C-C Stretch | 1600 - 1450 | Aromatic Rings |
| CH₂/CH₃ Bending | 1470 - 1370 | Ethane Bridge, Methyl Group |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Aromatic Rings |
Correlation of Vibrational Spectra with Molecular Conformation and Intermolecular Interactions
The flexibility of the ethane bridge allows Benzene, 1-methyl-2-(2-phenylethyl)- to exist in various conformations, which are defined by the dihedral angles between the two aromatic rings. Vibrational spectroscopy is highly sensitive to these conformational changes. nih.gov Different conformers (e.g., gauche and anti) will exhibit distinct vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹). researchgate.net
For instance, the coupling of vibrational modes between the two phenyl rings is dependent on their relative orientation. This can lead to shifts in frequency and changes in the intensity of certain bands. Intermolecular interactions, such as π-π stacking in the condensed phase, can also perturb the vibrational modes, often leading to band broadening and frequency shifts compared to the gas phase spectrum. Conformational studies of similar molecules like 2-phenylethylamine have shown that folded (gauche) conformations can be stabilized by weak intramolecular interactions, which are detectable through vibrational spectroscopy. researchgate.netrsc.org
Theoretical Calculation of Vibrational Frequencies and Intensities
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods like Hartree-Fock, are essential for the detailed interpretation of vibrational spectra. researchgate.netesisresearch.org By optimizing the molecular geometry of different conformers, it is possible to calculate their harmonic vibrational frequencies and intensities. kg.ac.rs
These theoretical predictions provide a basis for assigning the experimentally observed bands to specific normal modes of vibration. kg.ac.rs It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. researchgate.net Such calculations can predict how the spectrum changes with conformation, aiding in the identification of different conformers present in a sample.
Electronic Spectroscopy (UV-Vis and Electronic Circular Dichroism) for Electronic Structure and Chiroptical Properties
Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, providing information on the electronic structure and, for chiral molecules, their chiroptical properties.
UV-Vis Absorption Studies and Electronic Transition Analysis
The UV-Vis spectrum of Benzene, 1-methyl-2-(2-phenylethyl)- is expected to be dominated by the electronic transitions of the two aromatic chromophores. The spectrum will resemble a superposition of the spectra of toluene (B28343) and ethylbenzene (B125841). The key electronic transitions are the π → π* transitions within the benzene rings. wikipedia.org
For benzene, three such transitions are typically observed: two high-energy E-bands (around 180 and 200 nm) and a lower-energy, less intense B-band (around 255 nm). wikipedia.org The B-band is formally forbidden by symmetry but becomes weakly allowed through vibronic coupling, often displaying a characteristic fine structure. nih.gov Alkyl substitution on the benzene ring, as in the case of Benzene, 1-methyl-2-(2-phenylethyl)-, typically causes a small red shift (bathochromic shift) of these absorption bands and can increase their intensity (hyperchromic effect). kyoto-u.ac.jp The presence of two aromatic rings may lead to through-space electronic interactions if the conformation allows for close proximity, potentially causing further shifts or changes in the absorption profile.
| Absorption Band | Approximate λmax (nm) | Electronic Transition | Characteristics |
|---|---|---|---|
| B-band | ~260 | π → π* (¹A₁g → ¹B₂u in benzene) | Weak, often shows vibrational fine structure |
| E₂-band | ~205 | π → π* (¹A₁g → ¹B₁u in benzene) | Strong |
| E₁-band | ~185 | π → π* (¹A₁g → ¹E₁u in benzene) | Very Strong |
Experimental and Computational Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules—those which are non-superimposable on their mirror images. The molecule , Benzene, 1-methyl-2-(2-phenylethyl)-, does not possess a stereocenter in its most common representation and is therefore achiral. As a result, it does not exhibit an ECD spectrum.
For a molecule to be chiral and thus suitable for ECD analysis, it would need a feature like a stereogenic center. If a chiral derivative of this compound were to be synthesized (for example, by introducing a substituent that creates a chiral center), the methodology would involve the following steps:
Experimental ECD Spectrum Measurement : The chiral sample would be dissolved in a suitable solvent, and its ECD spectrum would be recorded. This spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength, resulting in positive or negative peaks known as Cotton effects.
Computational Modeling : A theoretical model of the molecule would be created. Using quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), the ECD spectrum for a specific, known absolute configuration (e.g., the R or S enantiomer) would be predicted. This involves calculating the electronic transition energies and rotational strengths.
Comparison and Assignment : The experimentally measured ECD spectrum would be compared to the computationally predicted spectrum. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the sample.
Despite the robustness of this method, no published studies were found that perform an experimental or computational ECD analysis on a chiral derivative of Benzene, 1-methyl-2-(2-phenylethyl)-.
Computational and Theoretical Chemistry of Benzene, 1 Methyl 2 2 Phenylethyl
Conformational Analysis and Potential Energy Surfaces
Influence of Substituents on Conformational Preferences
The conformational landscape of Benzene (B151609), 1-methyl-2-(2-phenylethyl)- is primarily dictated by the steric and electronic interactions introduced by its adjacent methyl and phenylethyl substituents. These groups, positioned ortho to each other, create significant steric hindrance that governs the molecule's three-dimensional structure.
The primary determinant of conformational preference is the rotation around the single bonds of the phenylethyl chain, particularly the C(aryl)-C(alkyl) and C(alkyl)-C(alkyl) bonds. The proximity of the bulky phenylethyl group to the methyl group forces the molecule to adopt conformations that minimize van der Waals repulsion. Computational studies on other ortho-disubstituted and sterically hindered benzenes show that such interactions can raise the energy of certain rotational isomers by several kcal/mol. psu.edu The rotation of the phenylethyl group is therefore highly restricted.
Potential energy surface (PES) scans, a common computational technique for exploring molecular conformations, would likely reveal a few low-energy conformers. aip.orgaip.orgnih.gov These stable conformations would represent a compromise between minimizing the steric clash of the ortho substituents and optimizing weaker intramolecular forces, such as potential attractive π-stacking interactions between the two phenyl rings. The most stable conformer would likely orient the phenylethyl chain away from the methyl group to the greatest extent possible.
Table 1: Hypothetical Relative Energies of Key Conformers of Benzene, 1-methyl-2-(2-phenylethyl)- Based on Dihedral Angle (τ) of the C(methyl-aryl)-C(aryl)-C(ethyl)-C(phenyl) bond
| Conformer Description | Approximate Dihedral Angle (τ) | Key Interactions | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|---|
| Anti-periplanar (Staggered) | ~180° | Minimized steric repulsion between methyl and phenylethyl group. | 0.0 (Global Minimum) |
| Gauche | ~±60° | Moderate steric repulsion; potential for weak intramolecular interactions. | 2.0 - 4.0 |
| Syn-periplanar (Eclipsed) | 0° | Maximum steric repulsion between methyl and phenylethyl group. | > 10.0 (High-Energy Transition State) |
Reaction Mechanism Modeling and Transition State Theory
Computational modeling is essential for elucidating the mechanisms of reactions involving Benzene, 1-methyl-2-(2-phenylethyl)-, particularly for processes like electrophilic aromatic substitution.
Electrophilic aromatic substitution reactions proceed via a high-energy carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The transition state (TS) is the energy maximum on the reaction coordinate leading to this intermediate, and its structure and energy determine the reaction rate. irjet.net For Benzene, 1-methyl-2-(2-phenylethyl)-, both the methyl and phenylethyl groups are electron-donating alkyl substituents. They activate the aromatic ring towards electrophilic attack by stabilizing the positive charge in the arenium ion through inductive effects and hyperconjugation. libretexts.orgquora.com
Consequently, the reaction barrier for electrophilic substitution is significantly lower than that for unsubstituted benzene. cerritos.edu The directing effects of the substituents determine the regioselectivity of the reaction. Both groups are ortho-, para-directors. However, the positions are not equivalent:
Position 6 (ortho to methyl, meta to phenylethyl): Electronically favored by the methyl group, but sterically hindered.
Position 4 (para to methyl, meta to phenylethyl): Electronically favored by the methyl group and less sterically hindered. This is often a major product site. youtube.com
Positions 3 and 5 (meta to methyl): Electronically disfavored.
Positions on the terminal phenyl ring: Possible, but the primary substituted ring is more activated.
Computational chemistry allows for the precise calculation of the energies of the transition states for attack at each position. The transition state with the lowest activation energy corresponds to the major product. Steric hindrance from the bulky ortho substituents will significantly raise the energy of the transition states for attack at adjacent positions (e.g., position 3 and, to a lesser extent, position 6). masterorganicchemistry.comlibretexts.org
Once a transition state structure is located using computational methods, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path connecting the transition state to the reactants on one side and the products (or intermediate) on the other. researchgate.net For a hypothetical nitration reaction, an IRC calculation would confirm that the calculated transition state smoothly connects the initial complex of Benzene, 1-methyl-2-(2-phenylethyl)- and the nitronium ion with the corresponding arenium ion intermediate, thus validating the calculated reaction pathway.
Transition State Theory (TST) provides a framework for predicting reaction rate constants from computationally derived thermodynamic properties. The rate constant (k) can be calculated using the Eyring equation, which relates k to the Gibbs free energy of activation (ΔG‡):
k = (κ * k_B * T / h) * e^(-ΔG‡ / RT)
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations model the time-dependent behavior of molecules, providing a dynamic picture of intermolecular interactions, particularly with solvent molecules. nih.govnih.gov
The solvent environment can have a profound impact on both the preferred conformation and the chemical reactivity of Benzene, 1-methyl-2-(2-phenylethyl)-. MD simulations using explicit solvent models can be employed to explore these effects. mdpi.com
In a non-polar solvent such as hexane, the molecule's conformation would be dominated by intramolecular steric effects and weak van der Waals interactions with the solvent. The flexible phenylethyl chain would be free to explore a wider conformational space.
In a polar solvent like water or methanol, hydrophobic effects would become significant. The non-polar hydrocarbon structure would tend to adopt a more compact conformation to minimize the disruption of the solvent's hydrogen-bonding network. This could favor conformations where the two phenyl rings are closer together.
Solvation also critically influences reactivity. researchgate.netpowells.com For electrophilic aromatic substitution, the transition state leading to the arenium ion is highly polar and charged. Polar solvents are adept at stabilizing such charged species through dipole-dipole interactions and hydrogen bonding. ucsb.edu This stabilization lowers the activation energy (ΔG‡) of the reaction compared to the gas phase or a non-polar solvent, thereby increasing the reaction rate. MD simulations can provide detailed insight into the specific solvent shell structure around the reactant and the transition state, helping to rationalize these kinetic effects. claudiozannoni.it
Table 2: Predicted Influence of Solvent Polarity on the Properties of Benzene, 1-methyl-2-(2-phenylethyl)-
| Property | Effect in Non-Polar Solvent (e.g., Hexane) | Effect in Polar Solvent (e.g., Methanol) |
|---|---|---|
| Conformation | More extended, flexible conformations favored. Governed by intramolecular sterics. | More compact conformations may be favored due to hydrophobic effects. |
| Reactivity (Electrophilic Substitution) | Lower reaction rate due to poor stabilization of the polar transition state. | Higher reaction rate due to significant stabilization of the polar transition state. |
Self-Assembly and Aggregation Behavior
Molecular dynamics simulations on similar aromatic pollutants have shown that aggregation is a dynamic process that begins with the formation of dimers and trimers, which then coalesce into larger clusters. The concentration of the solute plays a crucial role, with higher concentrations leading to the formation of more and larger aggregates. For Benzene, 1-methyl-2-(2-phenylethyl)-, it is expected that in a non-polar solvent, the molecules would tend to aggregate to minimize unfavorable interactions with the solvent and maximize favorable π-π and other van der Waals interactions.
The methyl group on one of the benzene rings introduces a degree of asymmetry and steric hindrance that would likely influence the preferred stacking arrangement. This could lead to less ordered or more complex aggregate structures compared to more symmetrical aromatic hydrocarbons. The balance between the attractive π-π interactions of the aromatic cores and the steric repulsion from the alkyl substituent and the ethyl bridge would ultimately determine the geometry and stability of the resulting molecular assemblies.
Table 1: Potential Intermolecular Interactions in the Self-Assembly of Benzene, 1-methyl-2-(2-phenylethyl)-
| Interaction Type | Description | Relevance to Benzene, 1-methyl-2-(2-phenylethyl)- |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. Can be sandwich, T-shaped, or parallel-displaced. | Highly relevant due to the presence of two aromatic rings. The flexible linker may allow for both intramolecular and intermolecular stacking. |
| London Dispersion Forces | Weak intermolecular forces arising from temporary fluctuations in electron density. | Significant for all non-polar molecules and a major contributor to the overall aggregation tendency. |
| Steric Hindrance | Repulsive forces that arise when atoms are brought too close together. | The methyl group and the ethyl bridge will create steric constraints that influence the geometry of molecular packing. |
| Hydrophobic Effect | In the presence of a polar solvent (e.g., water), non-polar molecules aggregate to minimize their contact with the solvent. | While primarily considered in aqueous systems, similar solvophobic effects can influence aggregation in polar organic solvents. |
Prediction of Spectroscopic Parameters via Advanced Computational Methods
Advanced computational methods are powerful tools for predicting the spectroscopic parameters of molecules, providing insights that complement and aid in the interpretation of experimental data. For a molecule like Benzene, 1-methyl-2-(2-phenylethyl)-, where extensive experimental spectroscopic data may not be available, theoretical predictions can be particularly valuable. The primary methods employed for this purpose are rooted in quantum mechanics, most notably Density Functional Theory (DFT) and ab initio calculations.
These computational approaches can predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies and intensities, and Raman scattering activities. The process typically involves first optimizing the molecular geometry to find its lowest energy conformation. Following this, the spectroscopic properties are calculated based on the electronic structure of the optimized geometry.
For NMR spectroscopy, theoretical calculations determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts, usually by referencing to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation. Modern computational methods can often predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the structural elucidation of complex organic molecules.
In the realm of vibrational spectroscopy, computational methods calculate the harmonic vibrational frequencies and their corresponding intensities for IR absorption and Raman scattering. These calculated spectra can be visualized and compared with experimental spectra to assign specific vibrational modes to the observed spectral bands. This is particularly useful for understanding the relationship between the molecular structure and its vibrational characteristics.
While specific computationally predicted spectroscopic data for Benzene, 1-methyl-2-(2-phenylethyl)- is not available in the cited literature, the table below provides an illustrative example of the kind of data that can be generated for a molecule of this nature using advanced computational methods. The values presented are hypothetical and serve to demonstrate the output of such theoretical calculations.
Table 2: Illustrative Example of Computationally Predicted Spectroscopic Parameters
| Spectroscopic Technique | Parameter | Predicted Value (Hypothetical) |
| ¹H NMR | Chemical Shift (δ) - Aromatic Protons | 6.8 - 7.5 ppm |
| Chemical Shift (δ) - Ethyl Protons (-CH₂-) | 2.5 - 3.0 ppm | |
| Chemical Shift (δ) - Methyl Protons (-CH₃) | 2.2 - 2.5 ppm | |
| ¹³C NMR | Chemical Shift (δ) - Aromatic Carbons | 120 - 145 ppm |
| Chemical Shift (δ) - Ethyl Carbons (-CH₂-) | 30 - 40 ppm | |
| Chemical Shift (δ) - Methyl Carbon (-CH₃) | 15 - 25 ppm | |
| Infrared (IR) Spectroscopy | C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ |
| C-H stretch (aliphatic) | 2850 - 3000 cm⁻¹ | |
| C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ | |
| Raman Spectroscopy | Ring breathing modes | 990 - 1010 cm⁻¹ |
| C-H in-plane bending | 1150 - 1180 cm⁻¹ |
Role of Benzene, 1 Methyl 2 2 Phenylethyl in Complex Chemical Systems
Formation and Fate in High-Temperature Chemical Processes
In high-temperature environments such as pyrolysis and combustion, complex alkylated aromatic compounds are formed through a web of free-radical reactions. The specific isomer, Benzene (B151609), 1-methyl-2-(2-phenylethyl)-, is a product of these intricate systems, arising from the breakdown and recombination of larger hydrocarbon molecules.
The pyrolysis of hydrocarbon feedstocks, such as those derived from crude oil or biomass, involves the thermal decomposition of large molecules into smaller, more reactive fragments, primarily free radicals. chemguide.co.uk In these environments, the formation of compounds like Benzene, 1-methyl-2-(2-phenylethyl)- can be postulated through several radical-based pathways. For instance, the combination of a benzyl (B1604629) radical (C₆H₅CH₂•) and a methylbenzyl radical (CH₃C₆H₄•) or the alkylation of toluene (B28343) with styrene (B11656) under pyrolytic conditions can lead to its formation.
During oxidation, the reaction pathways become even more complex. The presence of oxygen introduces new reaction channels, often initiated by the abstraction of a hydrogen atom from one of the benzylic positions (the CH₂ group of the phenylethyl substituent or the CH₃ group). These benzylic C-H bonds are weaker than other C-H bonds in the molecule, making them susceptible to attack. libretexts.org The resulting radicals can then react with oxygen to form peroxy radicals, leading to a cascade of oxidation products or contributing to fragmentation.
In industrial processes like Fluid Catalytic Cracking (FCC) and steam cracking, the primary goal is to break down large hydrocarbons into more valuable smaller molecules, such as gasoline components and light olefins. chemguide.co.ukwikipedia.org These processes operate at high temperatures (500°C to over 850°C) and involve complex reaction mechanisms. chemguide.co.uk While not a primary target product, Benzene, 1-methyl-2-(2-phenylethyl)- can form as a byproduct.
The mechanisms in catalytic cracking often involve carbocation intermediates, whereas thermal and steam cracking are dominated by free-radical pathways. chemguide.co.ukresearchgate.net In these systems, the formation of this compound can occur through:
Transalkylation: The transfer of an alkyl group, such as a phenylethyl group, from one aromatic ring to another (e.g., toluene). google.com
Radical Combination: The coupling of smaller radical fragments generated during the cracking of larger molecules. For example, a tolyl radical could combine with a phenylethyl radical.
Alkylation: The reaction of an aromatic molecule like toluene with an olefin like styrene, which may be present in the complex mixture of the cracker.
The fate of Benzene, 1-methyl-2-(2-phenylethyl)- in these processes is typically further reaction. Due to the high temperatures, it can undergo dealkylation (losing its methyl or phenylethyl group to form toluene or ethylbenzene), isomerization, or serve as a building block for larger molecules like polycyclic aromatic hydrocarbons (PAHs). researchgate.net
As a Model Compound for Aromatic Hydrocarbon Reactivity
The structure of Benzene, 1-methyl-2-(2-phenylethyl)- makes it a useful, though complex, model for studying the fundamental reactivity of alkylated aromatic hydrocarbons. It possesses several distinct types of C-C and C-H bonds whose cleavage plays a critical role in thermal and catalytic processes.
The phenylethyl substituent provides a key site for studying β-scission, a fundamental reaction in hydrocarbon cracking. The C-C bond between the two carbons of the ethyl bridge is a "β-bond" relative to the tolyl-aromatic ring. Cleavage of this bond in a radical cation context is a significant degradation pathway for aromatic compounds. cmu.eduresearchgate.net Studies on similar molecules show that the cleavage of such side-chain C-C bonds is a critical step in the breakdown of larger alkylaromatics. cmu.edu
The molecule's reactivity can be understood by examining the different bond dissociation energies (BDEs), which dictate the most likely points of fragmentation at high temperatures.
| Bond Type | Location on Molecule | Typical BDE (kJ/mol) | Significance in Reactivity |
|---|---|---|---|
| Benzylic C-H | Methyl group (CH₃) | ~375 | Primary site for hydrogen abstraction, initiating oxidation and radical chain reactions. libretexts.org |
| Benzylic C-H | Ethyl bridge (-CH₂-Ph) | ~360 | Another weak C-H bond, susceptible to hydrogen abstraction. |
| Alkyl C-C (β-bond) | Ethyl bridge (Tolyl-CH₂-CH₂-Ph) | ~260-300 | Weakest C-C single bond in the side chain, prone to thermal cleavage (β-scission), yielding smaller radicals. cmu.edu |
| Aromatic C-C | Bond connecting side chain to ring | ~430 | Strong bond, less likely to cleave than side-chain bonds under typical cracking conditions. |
Note: BDE values are typical estimates for similar chemical environments and can vary.
The benzylic hydrogens on both the methyl and phenylethyl groups are relatively labile and can be donated to radical species. This process of hydrogen transfer is crucial in stabilizing reactive radicals and terminating chain reactions in processes like pyrolysis. rsc.org Alkylbenzenes are known to act as hydrogen donors, and the presence of two separate benzylic sites on Benzene, 1-methyl-2-(2-phenylethyl)- enhances this capability. researchgate.net
Intermediates in the Synthesis and Degradation of Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are compounds with multiple fused aromatic rings, known for their environmental persistence and potential toxicity. mdpi.com The formation and destruction of PAHs are critical areas of study in combustion and environmental science.
Benzene, 1-methyl-2-(2-phenylethyl)- can act as a direct precursor to three-ring PAHs like phenanthrene (B1679779) or anthracene. Through a process of intramolecular cyclization followed by dehydrogenation (loss of hydrogen), the phenylethyl side chain can fuse with the methyl-substituted benzene ring. This type of reaction, where alkyl side chains on an aromatic ring react to form a new ring, is a recognized pathway for PAH growth. nih.govnih.gov For example, the radical formed at the benzylic carbon of the ethyl group could attack the methyl group, leading to ring closure and the eventual formation of a dihydrophenanthrene intermediate, which then aromatizes by losing hydrogen.
In the context of environmental degradation, alkylated PAHs are known contaminants. mdpi.comnih.gov While the specific degradation of Benzene, 1-methyl-2-(2-phenylethyl)- is not widely studied, the general pathways for microbial degradation of similar aromatic hydrocarbons are well-established. researchgate.netfrontiersin.org These processes, carried out by bacteria and fungi, typically begin with the oxidation of the molecule. nih.govfrontiersin.org This often involves enzymes like dioxygenases or monooxygenases that introduce hydroxyl groups onto the aromatic rings or oxidize the alkyl side chains. nih.govfrontiersin.org This initial oxidation increases the water solubility of the compound and initiates ring cleavage, eventually breaking the molecule down into smaller compounds that can enter central metabolic pathways. nih.govnih.gov
Role in Polymer Chemistry and Degradation Studies
Extensive research into the chemical composition of products arising from the thermal degradation of various polymers has led to the identification of a wide array of volatile and semi-volatile organic compounds. However, a comprehensive review of scientific literature and databases reveals a notable absence of "Benzene, 1-methyl-2-(2-phenylethyl)-" as a documented product of polymer pyrolysis or as a compound with a recognized role in polymer chemistry.
While this specific isomer has not been identified, the study of polymer degradation, particularly of styrenic polymers and their blends, frequently reports the formation of a range of aromatic compounds. The thermal decomposition of polymers like polystyrene, high-impact polystyrene (HIPS), and acrylonitrile-butadiene-styrene (ABS) yields a complex mixture of hydrocarbons, with styrene, toluene, ethylbenzene (B125841), and α-methylstyrene being among the most common products. researchgate.netrsc.org
The co-pyrolysis of polymer blends, such as those containing polystyrene and polypropylene, has been investigated to understand the synergistic effects on product distribution. ssrn.com These studies often show an alteration in the yield of aromatic and aliphatic hydrocarbons, but to date, have not specifically identified "Benzene, 1-methyl-2-(2-phenylethyl)-" in the resulting pyrolysate. ssrn.com
Theoretically, the formation of such a C15 aromatic hydrocarbon could be postulated through complex secondary reactions within a high-temperature pyrolysis environment containing a specific mixture of polymer precursors. For instance, the recombination of radicals generated from the degradation of polymers that yield both toluene-like and phenylethyl-like fragments could potentially lead to its formation. However, this remains a speculative pathway without direct experimental evidence.
Data from pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) studies of common polymers provide detailed information on the degradation products. The tables below summarize typical aromatic compounds identified from the pyrolysis of polystyrene and its derivatives, illustrating the types of compounds that are commonly observed.
Table 1: Major Aromatic Products from the Pyrolysis of Polystyrene
| Compound | Typical Yield (%) |
| Styrene | 60-75 |
| Toluene | 5-10 |
| Ethylbenzene | 2-5 |
| α-Methylstyrene | 2-5 |
| Benzene | 1-3 |
| Cumene | 1-2 |
| 1,3-Diphenylpropane | <1 |
| 2,4-Diphenyl-1-butene | <1 |
Note: Yields are approximate and can vary significantly with pyrolysis conditions such as temperature, heating rate, and reactor type.
Table 2: Influence of Temperature on Product Distribution in Polystyrene Pyrolysis
| Temperature (°C) | Styrene Yield (%) | Toluene Yield (%) | Benzene Yield (%) |
| 450 | 72 | 8 | 1 |
| 550 | 68 | 10 | 2 |
| 650 | 60 | 12 | 3 |
This table illustrates general trends observed in the thermal degradation of polystyrene.
Structural Modifications and Derivative Synthesis for Advanced Research
Synthesis of Substituted Benzene (B151609), 1-methyl-2-(2-phenylethyl)- Analogues
The synthesis of analogues of Benzene, 1-methyl-2-(2-phenylethyl)- is a key strategy for developing structure-activity relationships (SAR). This involves systematically altering the molecule's structure by adding or modifying functional groups on both the aromatic rings and the connecting ethane (B1197151) bridge.
The introduction of substituents onto the aromatic rings is a primary method for modulating the electronic and steric properties of the parent molecule. The reactivity of the benzene rings in electrophilic aromatic substitution is influenced by the substituents already present. libretexts.org Both the methyl group and the phenylethyl group (as alkyl substituents) are classified as activating, ortho-, para-directing groups. ucalgary.calibretexts.org This means they increase the rate of reaction compared to benzene and direct incoming electrophiles primarily to the positions ortho and para to themselves. ucalgary.ca
Common electrophilic substitution reactions used to introduce a variety of functional groups include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO2) group. The nitro group is a strong deactivating, meta-directing group, which can be useful for controlling subsequent substitution steps. libretexts.orgyoutube.com
Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) installs halogen atoms (-Br, -Cl) onto the rings. Halogens are unique in that they are deactivating yet ortho-, para-directing. libretexts.org
Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl (-COR) or alkyl (-R) groups, respectively. Acylation followed by reduction is often preferred over direct alkylation to avoid polysubstitution and carbocation rearrangement issues. youtube.com
Sulfonation: Reaction with fuming sulfuric acid (SO3 in H2SO4) introduces a sulfonic acid (-SO3H) group.
The nature and position of these substituents have a profound impact on the molecule's properties. Pharmacological activities, in particular, are highly sensitive to these modifications, which can alter molecular polarity, chemical reactivity, and the potential for protein-ligand interactions. nih.gov For instance, the addition of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups to the bibenzyl core is a common feature in many biologically active natural products, influencing their antioxidant, anti-inflammatory, and antitumor activities. nih.govmdpi.comresearchgate.net
| Substituent (R) | Electronic Effect | Directing Effect for Electrophilic Substitution | General Impact on Bibenzyl Core Properties |
|---|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing, Deactivating | Meta | Decreases electron density of the ring; can be a precursor to an amino group via reduction. libretexts.org |
| -OH (Hydroxyl) | Strongly Electron-Donating, Activating | Ortho, Para | Increases polarity; potential for hydrogen bonding; often enhances biological activity. nih.govlumenlearning.com |
| -OCH₃ (Methoxy) | Electron-Donating, Activating | Ortho, Para | Increases lipophilicity compared to -OH; commonly found in natural bibenzyls. mdpi.com |
| -Cl, -Br (Halogens) | Electron-Withdrawing (Inductive), Deactivating | Ortho, Para | Increases molecular weight and lipophilicity; can alter metabolic stability. libretexts.org |
| -CH₃ (Methyl) | Weakly Electron-Donating, Activating | Ortho, Para | Increases lipophilicity; influences steric profile. ucalgary.canih.gov |
Potential modifications include:
Oxidation: Oxidation of the ethane bridge can lead to the corresponding stilbene (B7821643) (1,2-diphenylethene) derivative. Stilbenes and bibenzyls (dihydrostilbenoids) are closely related classes of natural products, and interconversion between them is a relevant synthetic strategy. nih.gov
Hydroxylation: The introduction of one or more hydroxyl groups on the ethane bridge can create bibenzyl diols or triols. These modifications increase polarity and introduce new stereocenters, significantly expanding the chemical space.
Alkylation: Introduction of alkyl groups on the bridge carbons can influence the molecule's conformational preferences due to increased steric bulk.
Investigation of Steric and Electronic Effects on Chemical Reactivity
A central theme in physical organic chemistry is understanding how a molecule's structure dictates its reactivity. For derivatives of Benzene, 1-methyl-2-(2-phenylethyl)-, this involves dissecting the contributions of steric hindrance and electronic effects imparted by various substituents. rsc.org
Quantitative structure-reactivity relationships (QSRRs) provide a mathematical framework for correlating chemical structure with reactivity. The Hammett equation is a foundational tool in this area, specifically for meta- and para-substituted benzene derivatives. libretexts.org It provides a way to quantify the impact of a substituent's electronic properties on reaction rates or equilibrium constants. libretexts.org
The Hammett equation is given by: log(k/k₀) = ρσ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant (e.g., hydrogen).
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. libretexts.org
ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects.
By synthesizing a series of Benzene, 1-methyl-2-(2-phenylethyl)- analogues with different substituents at the meta or para position of one ring and measuring their reaction rates for a specific chemical transformation (e.g., hydrolysis of an ester derivative), a Hammett plot can be constructed. A linear correlation in such a plot indicates that the reaction rate is primarily governed by the electronic effects of the substituents as described by the Hammett parameters. ccsenet.org
| Substituent (at para-position) | Hammett Constant (σp) | Predicted Effect on Reaction Rate (for ρ > 0) |
|---|---|---|
| -NO₂ | +0.78 | Rate increases (stabilizes negative charge in transition state) |
| -CN | +0.66 | Rate increases |
| -Cl | +0.23 | Rate increases slightly |
| -H | 0.00 | Baseline rate |
| -CH₃ | -0.17 | Rate decreases |
| -OCH₃ | -0.27 | Rate decreases |
| -OH | -0.37 | Rate decreases significantly |
Note: This table presents standard Hammett constants for common substituents to illustrate the principle. A positive ρ value is typical for reactions where a negative charge builds up in the transition state, such as the hydrolysis of benzoates. libretexts.org
The ethane bridge in the bibenzyl structure is flexible, allowing for rotation around the central C-C bond. This results in different spatial arrangements of the two aromatic rings, known as conformers (e.g., anti and gauche). The stability and population of these conformers are dictated by a balance of steric and electronic effects. chemrxiv.orgnih.gov
Steric Effects: The size of the substituents on the aromatic rings plays a crucial role. researchgate.net Bulky groups will create non-bonded steric repulsion, which can restrict rotation and favor conformations that maximize the distance between these groups. For example, large substituents at the ortho positions of the rings would likely favor an anti conformation where the rings are pointed away from each other. chemrxiv.org
Electronic Effects: Intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions, can also significantly influence conformational preference. If derivatives are synthesized containing, for example, a hydroxyl group on one ring and an oxygen-containing group on the other, a specific conformation might be "locked" in place by the formation of an intramolecular hydrogen bond. These non-covalent interactions can override purely steric considerations.
Understanding these conformational dynamics is critical, as the three-dimensional shape of a molecule is often directly related to its biological activity, determining how well it can fit into the binding site of a target protein or enzyme.
Chemoenzymatic Approaches for Bibenzyl Structural Diversification
While classical organic synthesis provides the tools to create a wide range of derivatives, chemoenzymatic approaches combine the flexibility of chemical synthesis with the unparalleled selectivity of enzymes. This strategy is particularly powerful for generating complex natural product analogues that are difficult to access through purely chemical means. frontiersin.org
The biosynthesis of the bibenzyl core in plants involves the enzyme bibenzyl synthase (BBS), which condenses phenylpropionyl-CoA with three molecules of malonyl-CoA. nih.govnih.gov Modern biotechnology allows for the use of such enzymes in engineered microorganisms to produce the basic bibenzyl scaffold. This biosynthetic product can then be subjected to further enzymatic or chemical modifications. nih.gov
Key chemoenzymatic strategies for bibenzyl diversification include:
Enzymatic Modification of the Core: A bibenzyl scaffold, produced either synthetically or biosynthetically, can be modified by a panel of enzymes. For example, oxidoreductases (like P450s) can introduce hydroxyl groups with high regioselectivity, methyltransferases can add methyl groups to specific hydroxyls, and glycosyltransferases can attach sugar moieties to create glycosides. nih.gov
Lipase-Catalyzed Reactions: Lipases are robust enzymes that can be used for reactions such as epoxidation of a stilbene precursor (an unsaturated bibenzyl analogue), which can then be chemically hydrolyzed to a diol. frontiersin.org
Modular Co-culture Engineering: This advanced approach involves using different engineered microbial strains in the same culture. nih.gov One strain might produce the bibenzyl backbone, while another strain expresses enzymes for post-modification (e.g., prenylation or methylation). By mixing and matching these modular strains, a diverse library of bibenzyl derivatives can be generated efficiently. nih.gov
These methods provide a powerful and sustainable platform for creating novel bibenzyl structures for advanced research and drug discovery. nih.govfrontiersin.org
Synthetic Biology Approaches for Biosynthesis of Bibenzyl-Type Compounds
Synthetic biology offers a powerful alternative to chemical synthesis or extraction from natural sources for producing bibenzyl-type compounds. nih.govrsc.org This approach involves the rational design and construction of novel biological pathways and systems in microbial hosts like Escherichia coli or yeast. nih.govelsevierpure.com By assembling the necessary biosynthetic genes from plants into a microbial chassis, it is possible to achieve sustainable and scalable production of specific bibenzyls. nih.gov
A key strategy is the use of modular co-culture engineering. nih.gov In this system, different engineered strains of E. coli are created, each responsible for a specific part of the biosynthetic process. For example, one strain can be engineered to produce the core bibenzyl backbone, while other "post-modifying" strains can be designed to perform specific tailoring reactions like methylation, prenylation, or glycosylation. nih.gov These modular strains can then be combined in various "plug-and-play" co-cultures to tandemly or divergently synthesize a diverse library of bibenzyl derivatives. nih.govresearchgate.net
To achieve high yields of a target bibenzyl compound, extensive metabolic engineering of the host organism is required. nih.gov The primary goals are to increase the flux of carbon towards the desired product and minimize the formation of competing byproducts.
Key strategies in pathway engineering include:
Enhancing Precursor Supply: Bibenzyl biosynthesis requires a hydroxycinnamoyl-CoA starter unit (derived from the shikimate pathway) and several malonyl-CoA extender units. mdpi.comnih.gov Engineering efforts focus on upregulating the expression of enzymes in these native pathways to increase the intracellular pools of essential precursors. nih.gov
Expression of Heterologous Biosynthetic Genes: The core genes for bibenzyl production, primarily bibenzyl synthase (BBS), are cloned from a source plant (e.g., Dendrobium officinale) and expressed in the microbial host. nih.govnih.gov Often, other pathway genes like phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL) are also required to convert a basic cellular metabolite like phenylalanine or tyrosine into the necessary starter-CoA thioester. nih.govnih.gov
Deletion of Competing Pathways: To channel metabolic flux towards the target bibenzyl, genes responsible for competing pathways are deleted from the host's genome. nih.govelsevierpure.com For instance, pathways that consume aromatic amino acid precursors or malonyl-CoA for other cellular processes can be knocked out. elsevierpure.com
Optimization of Enzyme Expression: Fine-tuning the expression levels of the biosynthetic enzymes is crucial to prevent the accumulation of toxic intermediates and to balance the metabolic load on the cell. nih.gov
Through these systematic strategies, researchers have successfully increased the production of related aromatic compounds by over 90-fold compared to initial strains. nih.gov
Understanding the native biosynthetic pathway is fundamental to any synthetic biology endeavor. nih.gov Recent research has significantly advanced the elucidation of the enzymes and mechanisms responsible for bibenzyl formation in various plants. researchgate.netnih.gov
Bibenzyls are polyketides derived from the phenylpropanoid pathway. mdpi.comnih.gov The biosynthesis is initiated from an amino acid, typically L-phenylalanine. nih.gov The pathway generally proceeds through the following key steps:
Starter Unit Formation: Phenylalanine is converted to a hydroxycinnamic acid (e.g., p-coumaric acid), which is then esterified to coenzyme A (CoA) by a 4-coumarate-CoA ligase (4CL) to form a starter molecule like p-coumaroyl-CoA. mcmaster.canih.govnih.gov
Reduction (for Bibenzyls): Unlike in stilbene synthesis, the hydroxycinnamoyl-CoA starter unit is reduced by a double-bond reductase (DBR) to form a dihydro-hydroxycinnamoyl-CoA derivative. nih.govmcmaster.ca This is a critical branching point that defines the bibenzyl backbone.
Polyketide Chain Extension & Cyclization: The rate-limiting and defining step is catalyzed by bibenzyl synthase (BBS) , a type III polyketide synthase (PKS). researchgate.netnih.gov BBS specifically selects the dihydro-starter unit and catalyzes its iterative condensation with three molecules of malonyl-CoA. mdpi.commdpi.comresearchgate.net This is followed by an intramolecular cyclization and aromatization reaction to form the final bibenzyl scaffold, such as dihydroresveratrol. nih.govmcmaster.camdpi.com
Structural studies of enzymes like CsBBS2 from Cannabis sativa have revealed that a narrowing of the active site pocket evolved to sterically favor the more flexible dihydro-substrates over their oxidized relatives, thus ensuring the specific production of bibenzyls instead of stilbenes. nih.govmcmaster.ca The discovery and characterization of these key enzymes—BBS, DBRs, and specific 4CLs—provide the essential "parts list" for the rational engineering of bibenzyl production in heterologous hosts. nih.govcanurta.com
Emerging Research Directions and Future Perspectives in the Study of Benzene, 1 Methyl 2 2 Phenylethyl
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Mechanism Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic chemistry, and the study of Benzene (B151609), 1-methyl-2-(2-phenylethyl)- stands to benefit significantly. rjptonline.org While specific ML models for this exact molecule are not yet prevalent, the groundwork laid with related compounds demonstrates a clear future path. Researchers are increasingly using ML algorithms to analyze vast datasets of chemical reactions, enabling more accurate predictions of reaction outcomes, yields, and optimal conditions. mdpi.comeurekalert.orgbeilstein-journals.org
For instance, ML models have been employed to predict hydrogen storage classes utilizing dibenzyltoluene, a structurally similar compound, as a liquid organic hydrogen carrier. mdpi.comresearchgate.net These models can identify the optimal reaction parameters for hydrogenation, minimizing experimental efforts. mdpi.com This approach could be adapted to predict the reactivity of Benzene, 1-methyl-2-(2-phenylethyl)- in various chemical transformations, such as catalytic dehydrogenation or functionalization.
Future research will likely focus on developing bespoke ML models trained on data from reactions involving bibenzyl derivatives. These models could predict reaction selectivity, identify potential side products, and even help in discovering entirely new reaction mechanisms. By analyzing subtle electronic and steric factors, AI can uncover patterns that are not immediately obvious to human chemists, thereby accelerating the discovery of new synthetic routes and applications for compounds like Benzene, 1-methyl-2-(2-phenylethyl)-. eurekalert.org
Table 1: Potential Applications of AI/ML in the Study of Benzene, 1-methyl-2-(2-phenylethyl)-
| Application Area | AI/ML Technique | Potential Outcome |
|---|---|---|
| Reaction Prediction | Deep Learning, Neural Networks | Accurate prediction of product yields and stereoselectivity. rjptonline.org |
| Mechanism Discovery | Natural Language Processing (NLP), Reinforcement Learning | Automated extraction of reaction data from literature and elucidation of complex reaction pathways. beilstein-journals.org |
| Catalyst Design | Genetic Algorithms, Bayesian Optimization | Identification of optimal catalysts for specific transformations of the bibenzyl scaffold. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Forecasting of physicochemical and biological properties for novel derivatives. |
Advanced Analytical Methodologies for In Situ and Operando Studies of Reactions
Understanding the dynamic processes that occur during a chemical reaction is crucial for optimization and control. Advanced analytical techniques that allow for in situ (in the reaction mixture) and operando (while the reaction is running) monitoring are becoming indispensable tools. nih.govreddit.com These methods provide real-time insights into reaction kinetics, intermediate formation, and catalyst behavior. helmholtz-berlin.denih.gov
For reactions involving Benzene, 1-methyl-2-(2-phenylethyl)-, techniques such as operando spectroscopy (e.g., Raman, IR) and X-ray absorption spectroscopy could be employed to monitor the structural evolution of the molecule and any catalysts involved. nih.gov This is particularly relevant for catalytic processes like hydrogenation or oxidation, where understanding the catalyst's active state is key to improving efficiency. In situ monitoring allows researchers to observe transient species that might hold the key to the reaction mechanism, which are often missed by traditional ex situ analysis. ornl.gov
The future in this area involves the development of multi-modal operando setups, combining several analytical techniques to obtain a more complete picture of the reacting system. helmholtz-berlin.de For example, combining spectroscopic methods with mass spectrometry can simultaneously provide information about molecular structures and product distribution in real-time. Applying these sophisticated methodologies to the synthesis and transformation of Benzene, 1-methyl-2-(2-phenylethyl)- will enable precise control over reaction pathways and the rational design of more efficient synthetic processes.
Green Synthesis and Sustainable Production Research for Related Organic Compounds
The principles of green chemistry are increasingly guiding synthetic strategies in organic chemistry. Research efforts are focused on developing more environmentally friendly and sustainable methods for producing bibenzyl compounds. nih.gov This includes the use of renewable starting materials, minimizing waste, and employing catalytic methods that operate under milder conditions. researchgate.netqualitas1998.net
For example, research into the biosynthesis of bibenzyls in plants like Cannabis sativa has identified the enzymatic pathways responsible for creating the bibenzyl backbone. nih.gov This knowledge can be harnessed to develop biocatalytic or chemoenzymatic routes to Benzene, 1-methyl-2-(2-phenylethyl)- and its derivatives, offering a sustainable alternative to traditional chemical synthesis. Another approach involves the use of heterogeneous catalysts, such as gold nanoparticles, for the clean, solvent-free oxidation of related precursors under mild conditions. qualitas1998.net
Future research will likely explore one-pot syntheses and flow chemistry processes to improve efficiency and reduce the environmental footprint of production. qualitas1998.net The development of catalysts from earth-abundant metals and the use of bio-based solvents are also key areas of investigation. The synthesis of benzyltoluene, a related compound, has been achieved through Friedel-Crafts type reactions, and future work will aim to replace traditional catalysts like ferric chloride with more benign alternatives. prepchem.comgoogle.comgoogle.com
Theoretical Prediction of Novel Reactivity Patterns and Applications
Computational chemistry and theoretical modeling provide powerful tools for predicting the reactivity and properties of molecules before they are ever synthesized in the lab. Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate molecular structures, reaction energies, and transition states, offering deep insights into reaction mechanisms. mdpi.com
For Benzene, 1-methyl-2-(2-phenylethyl)-, theoretical studies could predict its behavior in various reaction types, such as electrophilic aromatic substitution, oxidation, or radical reactions. By modeling the interactions with different reagents and catalysts, researchers can identify the most likely sites of reaction and predict the stability of intermediates and products. researchgate.net For instance, theoretical studies on the reaction of ethylbenzene (B125841) with hydroxyl radicals have provided a detailed understanding of its atmospheric chemistry, a methodology that could be extended to the more complex bibenzyl structure. mdpi.com
The future of this field lies in the synergy between theoretical predictions and experimental work. High-throughput computational screening could be used to virtually test thousands of potential derivatives of Benzene, 1-methyl-2-(2-phenylethyl)- for specific applications, such as their potential as antioxidants or their electronic properties for materials science. mdpi.com This predictive power can guide experimental efforts, saving time and resources by focusing on the most promising candidates.
Exploration of Supramolecular Chemistry Involving Bibenzyl Scaffolds
Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a pathway to construct complex and functional molecular assemblies. beilstein-journals.org The aromatic rings within the Benzene, 1-methyl-2-(2-phenylethyl)- structure make it an excellent candidate for participating in π-π stacking interactions, a key driving force in the formation of supramolecular structures. mdpi.com
Research in this area could explore how bibenzyl scaffolds can be used as building blocks for creating novel materials like supramolecular gels, liquid crystals, or molecular containers. mdpi.comnih.gov By introducing specific functional groups onto the bibenzyl core, it is possible to program the self-assembly process and control the final architecture and properties of the resulting material. For example, the formation of supramolecular gels based on N-benzyl, N′-acylbispidinols relies on π-π stacking interactions between aromatic substituents. mdpi.com
Future perspectives include the design of "smart" materials based on bibenzyl scaffolds that can respond to external stimuli such as light, temperature, or the presence of a specific chemical guest. nih.gov These materials could have applications in areas like drug delivery, sensing, and catalysis. The inherent chirality of some bibenzyl derivatives could also be exploited to create chiral supramolecular assemblies for enantioselective recognition or catalysis. nih.gov
Q & A
Basic Research Questions
Q. How can chromatographic techniques distinguish structural isomers of 1-methyl-2-(2-phenylethyl)benzene?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) paired with retention index (RI) databases is critical. For example, isomers of alkyl-substituted benzenes (e.g., o-cymene) exhibit distinct retention times and fragmentation patterns. In GC-MS, the first-dimension retention index (RI<sup>1</sup>) and second-dimension retention ratio (RR<sup>2</sup>) can resolve co-eluting isomers. For instance, in a study of aromatic hydrocarbons, RI values varied by 55–238 iu for compounds with similar structures . Calibration using n-alkane standards and cross-referencing with libraries like NIST Chemistry WebBook enhances accuracy .
Q. What spectroscopic methods are recommended for structural elucidation of alkyl-substituted benzene derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is primary for confirming substitution patterns. For example, in o-cymene (1-methyl-2-(1-methylethyl)benzene), coupling constants and aromatic proton splitting patterns differentiate ortho-substituted isomers from para/meta analogs . Mass spectrometry (electron ionization) provides molecular weight confirmation and fragmentation pathways, as seen in NIST data for phenethyl chloride derivatives .
Q. How can researchers validate the purity of synthesized 1-methyl-2-(2-phenylethyl)benzene?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or diode-array detectors (DAD) is standard. For example, in studies of alkylbenzenes, a C18 column with acetonitrile/water gradients resolves impurities. Quantification via external calibration curves using certified reference materials (CRMs) ensures accuracy .
Advanced Research Questions
Q. What synthetic strategies optimize the introduction of a 2-phenylethyl group into aromatic systems?
- Methodological Answer : Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) are effective. For alkylbenzenes like 1-methyl-2-(3-penten-1-yl)benzene, palladium catalysts enable selective coupling of aryl halides with phenylethyl Grignard reagents . Solvent choice (e.g., THF vs. DMF) and temperature control minimize side reactions like over-alkylation.
Q. How do steric and electronic effects influence the reactivity of 1-methyl-2-(2-phenylethyl)benzene in electrophilic substitution?
- Methodological Answer : Ortho-directing groups (e.g., methyl) and bulky substituents (e.g., phenylethyl) hinder electrophilic attack. Computational modeling (DFT) predicts regioselectivity, while experimental validation via nitration or sulfonation reactions identifies dominant products. For example, in o-cymene, steric hindrance reduces reactivity at the ortho position compared to para-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
